![molecular formula C21H23FN2O3S B3400323 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1040659-07-1](/img/structure/B3400323.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine pathway. This pathway is involved in regulating immune responses and has been shown to play a role in cancer progression. CPI-444 has been extensively studied for its potential use in cancer immunotherapy.
Wirkmechanismus
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide targets the adenosine pathway by inhibiting the activity of the protein CD73. CD73 is responsible for converting adenosine monophosphate (AMP) to adenosine, which is an immunosuppressive molecule. By inhibiting CD73, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide prevents the accumulation of adenosine and enhances the activity of immune cells.
Biochemical and Physiological Effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide has been shown to enhance the activity of immune cells, such as T cells, by inhibiting the adenosine pathway. This can lead to increased recognition and attack of cancer cells. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide has also been shown to have anti-tumor effects in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide is its specificity for the adenosine pathway. This allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation is that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide may not be effective in all types of cancer. Further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
For research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide include clinical trials to determine its efficacy in cancer patients. Additionally, research is needed to determine the optimal dosing and administration of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide. Other potential future directions include combination therapy with other immunotherapies or targeted therapies.
Wissenschaftliche Forschungsanwendungen
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to inhibit the adenosine pathway, which is involved in regulating immune responses. By inhibiting this pathway, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide can enhance the activity of immune cells, such as T cells, and improve their ability to recognize and attack cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluoro-3-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-14-12-18(8-9-19(14)22)28(26,27)23-17-7-6-15-10-11-24(20(15)13-17)21(25)16-4-2-3-5-16/h6-9,12-13,16,23H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHRLOQSFIUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.